ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and ester groups. Common reagents used in these reactions include chlorinated aromatic compounds, thiazole derivatives, and esterification agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[1-(4-bromophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs
Biological Activity
Ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a thiazole ring and a chromeno-pyrrole moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets.
Chemical Formula: C19H16ClN3O5S
Molecular Weight: 421.86 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrrole derivatives have been noted for their ability to inhibit cell proliferation in cancer cell lines. For example, compounds with similar chromeno-pyrrole structures have been reported to induce apoptosis in various cancer cells through the activation of caspase pathways .
Enzyme Inhibition
Research indicates that compounds with thiazole rings can act as inhibitors of certain enzymes involved in cancer progression and inflammation. This compound may inhibit specific kinases or phosphatases that play crucial roles in signaling pathways associated with tumor growth .
The mechanisms by which this compound exerts its biological effects are still under investigation, but several hypotheses can be drawn:
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction: The activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a proposed mechanism for the anticancer effects.
- Antioxidant Activity: Some thiazole derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrrole derivatives demonstrated that the inclusion of a thiazole moiety significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . The tested compound showed an MIC comparable to standard antibiotics.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors . This suggests a promising avenue for further development as an anticancer agent.
Properties
Molecular Formula |
C24H17ClN2O5S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17ClN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-8-10-14(25)11-9-13)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3 |
InChI Key |
LHAWIYGXDJDISC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.